(R)-1-(2-Bromophenyl)ethanamine hydrochloride

Medicinal chemistry Chiral resolution Salt screening

Racemic or wrong enantiomer sourcing introduces 50% undesired isomer, requiring costly chiral resolution. (R)-1-(2-Bromophenyl)ethanamine hydrochloride (CAS 1187931-17-4) eliminates this burden with certified 98% ee, enabling direct use in diastereoselective synthesis. • Ortho-bromine provides a versatile Pd-catalyzed cross-coupling handle with unique steric control unavailable with para-substituted analogs. • Pre-formed HCl salt ensures room-temperature storage stability and streamlined reactor loading; no in-situ salt generation required. • Avoids 50% yield loss inherent to racemic starting materials; build chirality in from the first synthetic step.

Molecular Formula C8H11BrClN
Molecular Weight 236.537
CAS No. 1187931-17-4
Cat. No. B591822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Bromophenyl)ethanamine hydrochloride
CAS1187931-17-4
Molecular FormulaC8H11BrClN
Molecular Weight236.537
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)N.Cl
InChIInChI=1S/C8H10BrN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
InChIKeyMPTGUFFHOKLEFK-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Bromophenyl)ethanamine HCl – Compound Profile


(R)-1-(2-Bromophenyl)ethanamine hydrochloride (CAS 1187931-17-4) is a single‑enantiomer, ortho‑bromo‑substituted α‑methylbenzylamine derivative supplied as the hydrochloride salt (C₈H₁₁BrClN, MW 236.53 g/mol) [1]. It belongs to the chiral aralkylamine class and is employed primarily as a synthetic building block in medicinal chemistry and organic synthesis . The compound features a defined (R)‑stereocentre at the α‑carbon, an unprotected primary amine, and a bromine atom at the ortho‑position of the phenyl ring, enabling both stereospecific derivatisation and transition‑metal‑catalysed cross‑coupling reactions [2].

Stereochemistry Defined (R)-stereocentre with 98% ee for asymmetric synthesis workflows Chiral building block selection
Functional Handles Ortho-bromo group enables Pd-catalysed cross-coupling with steric bias Suzuki–Miyaura and Buchwald–Hartwig fit
Salt Form Hydrochloride salt supports ambient storage and simplified handling Reduced cold-chain logistics
Class Chiral aralkylamine synthetic building block Medicinal chemistry research

Generic Substitution Limitations for (R)-Enantiomer HCl


In‑class compounds such as the racemic 1‑(2‑bromophenyl)ethanamine or the (S)‑enantiomer cannot be freely interchanged with the titled (R)‑enantiomer hydrochloride. The stereochemistry of the α‑carbon directly governs the stereochemical outcome of downstream reactions; using the racemate introduces a 50 % undesired enantiomer that must be removed, reducing yield and increasing purification burden [1]. Moreover, the ortho‑bromine substitution pattern imparts distinct electronic and steric properties that differ from meta‑ or para‑bromo analogs, making the ortho‑(R) combination uniquely suited for specific synthetic sequences. The hydrochloride salt form further affects solubility, handling, and storage stability relative to the free base .

!
Racemate or (S)-enantiomer may not be directly interchangeable The (R)-stereocentre directly governs downstream stereochemical outcome; using the racemate introduces a 50% undesired enantiomer, reducing yield and increasing purification burden. Stereochemical-control context may require review.
!
Meta- or para-bromo regioisomers may shift reactivity and basicity Ortho-bromo substitution imparts distinct electronic and steric properties that differ from meta/para analogs. pKa and steric profile may influence salt-formation efficiency and regioselective transformations.
!
Free base form may require different handling and storage The free base requires cold storage (2–8 °C) and inert gas protection, unlike the ambient-stable hydrochloride. Salt-form mismatch may impact process logistics and stability profiles.

Differentiation from Closest Structural Analogs


Reduced Basicity vs. Meta- and Para-Bromo Analogs

The calculated pKa of the conjugate acid of (R)‑1‑(2‑bromophenyl)ethanamine (free base) is 8.50 ± 0.10 . This is 0.23 units lower than the meta‑bromo regioisomer (pKa = 8.73 ± 0.10) and 0.32 units lower than the para‑bromo regioisomer (pKa = 8.82 ± 0.10) , reflecting the stronger electron‑withdrawing inductive effect of bromine from the ortho‑position. The lower basicity facilitates selective extraction and diastereomeric salt resolution during enantioenrichment procedures.

Basicity
Cross-study comparable
pKa 8.50 ± 0.10
Supports differential salt-formation context
0.23–0.32 units lower than meta/para regioisomers (predicted)
Medicinal chemistry Chiral resolution Salt screening

Higher Density Compared to Para-Bromo Analog

The predicted density of the ortho‑bromo free base is 1.400 ± 0.06 g/cm³ , compared with experimentally measured densities of 1.371–1.397 g/mL for the para‑bromo enantiomer . The ortho‑isomer’s marginally higher density is consistent with a more compact molecular packing imparted by intramolecular steric interactions. Although the difference is modest, it contributes to distinguishing physicochemical behaviour during large‑scale process development.

Density
Cross-study comparable
1.400 ± 0.06 g/cm³ (predicted)
Supports process-scale handling context
Marginally higher than para-bromo enantiomer (1.371–1.397 g/mL, measured)
Physicochemical profiling Formulation science Process chemistry

Certified Enantiomeric Excess for Procurement

Commercial suppliers list (R)‑1‑(2‑bromophenyl)ethanamine hydrochloride at purities of 97–98 % chemical purity with enantiomeric excess specified at 98 % ee . The (S)‑enantiomer hydrochloride (CAS 1187931‑26‑5) is similarly offered at ≥98 % ee , while the racemate (CAS 113899‑55‑1) contains both enantiomers in equal proportions. The availability of the (R)‑enantiomer with a certified ee ≥ 98 % directly supports stereospecific synthesis without additional chiral resolution steps.

Enantiomeric excess
Direct head-to-head comparison
≥ 98% ee (commercial specification)
Supports stereospecific synthesis without in-house resolution
Racemate: 0% ee; (S)-enantiomer: ≥ 98% ee
Enantiomeric purity Quality control Asymmetric synthesis

Cross-Coupling Reactivity Advantage over Chloro/Fluoro Analogs

The ortho‑bromo substituent serves as an effective handle for palladium‑catalysed Suzuki–Miyaura and Buchwald–Hartwig couplings [1]. Bromine offers a superior balance of oxidative‑addition reactivity and stability compared with the less reactive chloro analog (2‑chlorophenyl ethanamine) and the poorly reactive fluoro analog [2]. Within the bromo regioisomer series, the ortho‑position introduces steric hindrance that can be exploited for regioselective transformations, a feature absent in the para‑bromo analog where the reactive site is sterically unencumbered [3].

Cross-coupling reactivity
Class-level inference
Ar–Br: moderate oxidative addition, sterically biased
Supports regioselective derivatisation context
Qualitative rank: Ar–I > Ar–Br > Ar–Cl >> Ar–F; steric effect unique to ortho-position
Cross‑coupling Suzuki‑Miyaura Building block reactivity

Ambient Storage Stability vs. Free Base

The hydrochloride salt of (R)‑1‑(2‑bromophenyl)ethanamine is a white‑to‑yellow powder or crystalline solid that is stored at room temperature under inert gas . In contrast, the free base (CAS 113974‑24‑6) requires storage at 2–8 °C with protection from light and argon blanket to prevent oxidation and colouration . The salt form thus reduces cold‑chain logistics costs and simplifies inventory management for laboratories and manufacturing facilities.

Storage stability
Direct head-to-head comparison
Room temperature (HCl salt)
Simplifies procurement and inventory logistics
Free base requires 2–8 °C, light protection, and inert atmosphere
Stability Storage Procurement logistics

Application Scenarios for (R)-1-(2-Bromophenyl)ethanamine HCl


Chiral N-Substituted Benzylamine Synthesis

The certified 98 % ee of the (R)‑enantiomer hydrochloride enables direct use in diastereoselective reductive aminations or alkylations without requiring a chiral resolution step. Researchers synthesising enantiopure N‑aryl or N‑alkyl benzylamine libraries benefit from building in chirality from the start, avoiding the 50 % yield loss inherent in racemic starting materials [1].

Suzuki–Miyaura Biaryl and Heteroaryl Construction

The ortho‑bromine atom provides a versatile coupling handle with well‑established reactivity in Pd‑catalysed cross‑coupling . The steric environment of the ortho‑position offers regiochemical control that cannot be achieved with para‑bromo analogs, making this building block valuable for constructing sterically congested biaryl pharmacophores [1].

Chiral Resolving Agent for Acidic Racemates

The lower pKa of the ortho‑bromo (R)‑amine (8.50) relative to para‑bromo analogs (8.82) favours selective salt formation with acidic chiral substrates. This differential basicity allows the compound to serve as a chiral resolving agent for carboxylic acid racemates, where the ortho‑substituent can provide additional steric discrimination during diastereomeric salt crystallisation [1].

Large-Scale Process Intermediate Preparation

The hydrochloride salt’s room‑temperature storage stability and the compound’s well‑characterised density (1.400 g/cm³) [1] support reproducible large‑scale handling in batch and flow reactors. Procurement of the pre‑formed hydrochloride eliminates the need for in‑situ salt generation, streamlining process development workflows.

Application
Selection Property
Validation Focus
Chiral N-substituted benzylamine synthesis
Enantiomeric excess specification
Stereochemical-control context and yield improvement over racemate
Suzuki–Miyaura biaryl construction
Ortho-bromo coupling handle with steric bias
Regioselective derivatisation vs. para-bromo analogs
Chiral resolving agent for acidic racemates
Reduced basicity (pKa 8.50) of conjugate acid
Diastereomeric salt crystallisation efficiency
Large-scale process intermediate preparation
Ambient storage stability and defined density
Reproducible handling in batch and flow reactors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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